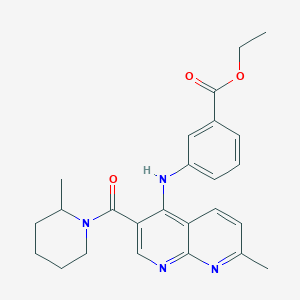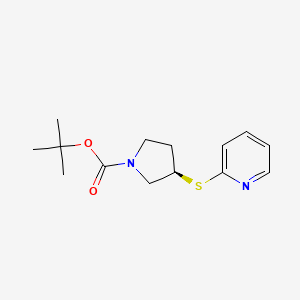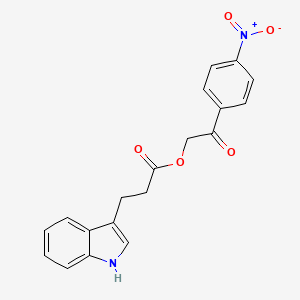![molecular formula C18H15BrN2O3S B2955177 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1421446-17-4](/img/structure/B2955177.png)
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone”, also known as BTA-EG6 or EGT-1442, is an organic compound that belongs to the family of azetidines. It’s a part of a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid. The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides were treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1 H, 13 C NMR and mass spectral data . For instance, one of the compounds had a molecular weight of 345.44.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H and N analysis . One of the compounds had a yield of 90% and a melting point of 308°C .
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis of novel bromophenol derivatives, including structurally related compounds to "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone," has shown potential in inhibiting carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. The study by Akbaba et al. (2013) demonstrates the alternative synthesis routes and evaluates the inhibitory potencies against carbonic anhydrase isoforms, highlighting the compound's role in medicinal chemistry and enzyme inhibition research (Akbaba et al., 2013).
Antimicrobial and Antimalarial Activities
Research on benzothiazole-substituted β-lactam hybrids by Alborz et al. (2018) explores the antimicrobial and antimalarial potentials of these compounds. The study underscores the importance of structural modifications, such as the addition of methoxyphenyl or ethoxyphenyl groups to the β-lactam ring, in enhancing potency against microbial and malaria pathogens. This work contributes to the development of new therapeutic agents for infectious diseases (Alborz et al., 2018).
Antioxidant Activity
The investigation of naturally occurring bromophenols from marine red algae by Li et al. (2011) identifies compounds with potent antioxidant activities, suggesting the potential for food preservation and the development of natural antioxidant agents. This research highlights the diverse applications of bromophenol derivatives in food science and nutraceuticals (Li et al., 2011).
Antimicrobial and Antiviral Activities
Sharma et al. (2009) synthesized benzimidazole derivatives, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogs, and evaluated their antimicrobial and antiviral activities. While showing modest activity against bacterial strains, certain compounds demonstrated potential as antifungal and antiviral agents, opening avenues for further exploration in combating infectious diseases (Sharma et al., 2009).
作用機序
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazole moiety, have been found to exhibit a broad range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with the standard reference drugs .
Pharmacokinetics
It is known that the compound has shown potent activities against certain cell lines . For instance, it has shown potent activities against HeLa and A549 cell lines with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .
Result of Action
For instance, thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.
将来の方向性
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-11-6-7-14(19)13(8-11)17(22)21-9-12(10-21)24-18-20-15-4-2-3-5-16(15)25-18/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAOVHDFGOEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2955096.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2955101.png)
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)



![(1R,5S)-3-(2-hydroxy-3-(piperidin-1-yl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B2955109.png)
![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)
